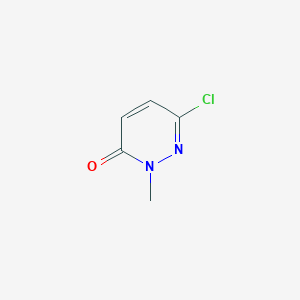

6-chloro-2-methylpyridazin-3(2H)-one

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-chloro-2-methyl-3(2H)-pyridazinone, which reflects the precise positioning of substituents on the pyridazinone ring system. The compound is alternatively known by several synonymous names, including 6-chloro-2-methylpyridazin-3-one and 6-Chloro-2-Methyl-2H-pyridazin-3-one, demonstrating the various acceptable nomenclature conventions within chemical literature. The systematic name 3(2H)-Pyridazinone, 6-chloro-2-methyl- represents another standard nomenclature format that emphasizes the parent heterocyclic structure. Chemical databases have catalogued this compound under multiple identifier systems, with the Chemical Abstracts Service number 10071-38-2 serving as the primary registry identifier. The International Chemical Identifier string InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 provides a unique structural representation that enables precise chemical identification across different database systems.

Eigenschaften

IUPAC Name |

6-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBNTYIRTCQBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382671 | |

| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10071-38-2 | |

| Record name | 6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of 6-methyl-3(2H)-pyridazinone

Step 1: Cyclization and Dehydrogenation

- Reactants: Ethyl levulinate and hydrazine hydrate.

- Catalyst: Sodium hydroxide (preferred), sodium ethylate, or potassium hydroxide.

- Solvent: Ethanol for cyclization; toluene for dehydrogenation.

- Dehydrating Agents: Options include bromine/glacial acetic acid, N-bromosuccinimide/dimethyl sulfoxide, copper(II) chloride/acetonitrile, or palladium on alumina.

- Reaction Temperature: 80–100°C for cyclization; dehydrogenation conditions depend on the agent used.

- Molar Ratios: Ethyl levulinate : hydrazine hydrate : catalyst : dehydrating agent : sodium acetate = 1 : 1.5–2.0 : 1.5–2.0 : 1.2–1.7 : 1.2–1.7.

Process Summary Table

| Step | Reactants | Catalyst/Agent | Solvent | Temp (°C) | Notes |

|---|---|---|---|---|---|

| Cyclization | Ethyl levulinate, hydrazine | NaOH (preferred) | Ethanol | 80–100 | Ring closure |

| Dehydrogenation | Intermediate from above | Br2/AcOH, NBS/DMSO, etc. | Toluene | Variable | Dehydrating agent required |

Process Summary Table

| Step | Reactants | Catalyst/Agent | Temp (°C) | Molar Ratio | Notes |

|---|---|---|---|---|---|

| Chlorination | 6-methyl-3(2H)-pyridazinone | Chlorination catalyst | 135–150 | See above | Forms this compound |

Purification and Isolation

- Work-up: After reaction completion, the mixture is cooled and neutralized as needed.

- Isolation: The crude product is filtered or extracted, then recrystallized from suitable solvents (e.g., ethanol or water) to achieve high purity (typically >96%).

- Yield: Yields depend on scale and conditions but are typically high due to the efficiency of ring closure and chlorination steps.

Comprehensive Data Table

| Step | Key Reactants | Catalyst/Agent | Solvent | Temp (°C) | Molar Ratio | Typical Yield | Purity |

|---|---|---|---|---|---|---|---|

| Cyclization | Ethyl levulinate, hydrazine | NaOH | Ethanol | 80–100 | 1:1.5–2.0:1.5–2.0 | >80% | >95% |

| Dehydrogenation | Intermediate | Br2/AcOH, NBS/DMSO, etc. | Toluene | Variable | 1.2–1.7 | >75% | >95% |

| Chlorination | 6-methyl-3(2H)-pyridazinone | Chlorination catalyst | None/solvent | 135–150 | 1:0.7–1.0:0.5–3.0 | >70% | >96% |

Research Findings and Notes

- The use of sodium hydroxide as a catalyst in the cyclization step is preferred due to higher yields and operational simplicity.

- Selection of dehydrating and chlorinating agents can be tailored to scale, cost, and environmental considerations.

- The process is robust, scalable, and widely adopted in both laboratory and industrial settings for the synthesis of pyridazinone derivatives.

- Purity levels above 96% are routinely achieved with proper recrystallization and purification protocols.

Analyse Chemischer Reaktionen

Chemical Reactions of 6-chloro-2-methylpyridazin-3(2H)-one

The chemical reactivity of this compound primarily involves nucleophilic substitution reactions, oxidation, and reduction processes. Below are detailed analyses of these reactions.

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position of the pyridazine ring is a good leaving group, making it susceptible to nucleophilic attack. Common nucleophiles include:

-

Amines

-

Thiols

-

Alkoxides

Example Reaction:

Conditions:

Reactions typically proceed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation Reactions

Oxidation of this compound can lead to the formation of N-oxides or other oxidized derivatives.

Example Reaction:

Common Oxidizing Agents:

-

Hydrogen peroxide (H₂O₂)

-

m-Chloroperbenzoic acid (m-CPBA)

Reduction Reactions

Reduction reactions can convert the pyridazine ring into dihydropyridazine derivatives, which may exhibit different biological activities.

Example Reaction:

Common Reducing Agents:

-

Lithium aluminum hydride (LiAlH₄)

-

Sodium borohydride (NaBH₄)

Chlorination Method

A common synthetic route involves the chlorination of 2-methylpyridazin-3(2H)-one using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Reaction Scheme:

Cyclization Method

Another approach involves cyclization reactions starting from appropriate precursors that lead to the formation of the pyridazine ring.

Biological Activity Table

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antifungal | |

| 5-Azido derivative | Anticancer | |

| Substituted pyridazine derivatives | Enzyme inhibition |

Wissenschaftliche Forschungsanwendungen

Introduction to 6-Chloro-2-Methylpyridazin-3(2H)-One

This compound is a heterocyclic compound with significant implications in various scientific fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by a chloro group at the 6-position and a methyl group at the 2-position of the pyridazine ring, contributes to its diverse biological activities and chemical reactivity.

Pharmaceutical Applications

This compound has been identified as a lead compound in drug development due to its potential biological activities, including:

- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways, reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% at certain concentrations.

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant antibacterial properties .

Agrochemical Applications

In agricultural chemistry, this compound is being explored for its potential as an herbicide or pesticide. Its reactivity allows it to interact with biological systems in plants, potentially leading to effective pest control strategies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro studies involving lipopolysaccharide (LPS) induced inflammation revealed that treatment with this compound significantly reduced inflammatory cytokines. The observed reduction in TNF-alpha and IL-6 levels suggests a promising avenue for further research into its anti-inflammatory mechanisms.

Wirkmechanismus

The mechanism of action of 6-chloro-2-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies often focus on its ability to inhibit specific enzymes or interfere with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyridazinone scaffold allows for diverse substitution patterns. Below is a comparative analysis of 6-chloro-2-methylpyridazin-3(2H)-one with structurally related compounds:

Physicochemical Properties

Melting Points :

Solubility :

Key Research Findings

- Synthetic Efficiency : this compound can be functionalized at C6 with >80% yield under mild conditions (e.g., K₂CO₃ in acetone at 25°C) .

- Structure-Activity Relationships (SAR) : Chlorine at C6 is critical for binding to enzymatic targets, while the methyl group at C2 improves metabolic stability .

- Crystallographic Data : Derivatives like 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one exhibit π-π stacking (3.699 Å) and C-H···O hydrogen bonding, influencing their solid-state properties .

Biologische Aktivität

6-Chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C6H6ClN3O

- CAS Number : 10071-38-2

- Molecular Weight : 173.58 g/mol

The structure of this compound features a pyridazine ring with a chlorine substituent at the 6-position and a methyl group at the 2-position, which influences its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism primarily involves:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It may modulate specific receptors involved in cellular signaling, affecting processes such as inflammation and cell proliferation.

Biological Activity and Pharmacological Effects

Research has demonstrated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound shows significant antibacterial properties against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation in vitro. For instance, it has shown efficacy against human cancer cell lines with IC50 values indicating effective concentration levels.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 8.5 |

| A549 | 7.0 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Cilibrizzi et al. (2009) evaluated the antimicrobial properties of this compound against various pathogens, confirming its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity : In a study assessing the compound's effects on cancer cells, it was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-methylpyridazin-3(2H)-one, and how can reaction conditions be fine-tuned to improve yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with diketones or ketoesters to form the pyridazinone core. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates .

- Catalysts : Use of bases (e.g., sodium ethoxide) for condensation reactions .

- Temperature control : Reactions often require reflux conditions (~80–100°C) to avoid side products .

- Example : In a study, 5-chloro-6-phenylpyridazin-3(2H)-one was synthesized via N-methylation using dimethyl sulfate in methanol-water at room temperature, achieving 85% purity after chromatographic purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions and methyl group integration. For example, the methyl group at position 2 appears as a singlet (~δ 3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 185.02 for CHClNO) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic C2/c space group with β = 101.5°) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., substitution vs. hydrodeiodination) impact the synthesis of iodo-substituted derivatives?

- Methodology :

- Case Study : Treatment of 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one with aqueous HI yields 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one via nucleophilic substitution. However, prolonged exposure triggers hydrodeiodination, forming 2-methyl-6-phenylpyridazin-3(2H)-one .

- Mitigation : Use stoichiometric NaI in DMF at 50°C to favor substitution while minimizing side reactions .

Q. What structural modifications enhance the biological activity of this compound derivatives?

- Methodology :

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl at position 6) increase electrophilicity, enhancing enzyme inhibition .

- Aromatic substituents (e.g., 3-chlorophenyl) improve binding affinity to targets like phosphodiesterases .

- SAR Table :

| Derivative | Similarity Index | Bioactivity Trend |

|---|---|---|

| 6-Chloro-3-methyl derivative | 0.92 | PDE4 inhibition |

| 6-Chloro-2-methyl derivative | 0.90 | Reduced cytotoxicity |

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Model transition states to predict regioselectivity. For example, iodide substitution at position 5 is favored due to lower activation energy (~25 kcal/mol) compared to position 4 .

- Docking Studies : Simulate interactions with biological targets (e.g., PDE4B enzyme) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Methodology :

- Meta-Analysis : Compare IC values across studies, noting variations in assay conditions (e.g., cell lines, substrate concentrations).

- Control Experiments : Replicate key studies using standardized protocols (e.g., fixed ATP concentration in kinase assays) .

- Example : Discrepancies in PDE4 inhibition data were traced to differences in enzyme isoform selectivity (PDE4B vs. PDE4D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.